Azido-PEG4-amido-PEG4-Boc
Description
Contextualizing Azido-Amido-PEG8-t-butyl Ester within Polyethylene (B3416737) Glycol (PEG) Linker Chemistry
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation and drug delivery due to their ability to improve the solubility, stability, and pharmacokinetic properties of molecules. axispharm.comchempep.com These flexible chains act as spacers, connecting different functional moieties. chempep.comschem.jp Azido-Amido-PEG8-t-butyl ester is a heterobifunctional linker, meaning it possesses two different reactive groups. creative-biolabs.com Specifically, it belongs to a class of discrete PEG (dPEG®) linkers, which are monodisperse, having a precise and defined chain length and molecular weight, in contrast to polydisperse PEG polymers. broadpharm.com This monodispersity is crucial for creating well-defined conjugates with uniform properties. The "PEG8" designation indicates that the linker contains eight ethylene (B1197577) glycol units. broadpharm.com
Structural Design Principles and Functional Group Rationale of Azido-Amido-PEG8-t-butyl Ester
The specific design of Azido-Amido-PEG8-t-butyl ester incorporates several key functional groups, each with a distinct and strategic purpose in chemical synthesis and bioconjugation.
The terminal azide (B81097) group (N₃) is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govwikipedia.org The azide is small, stable, and generally absent from biological systems, making it an ideal chemical handle. wikipedia.orgru.nl It can participate in highly specific ligation reactions, most notably the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), often referred to as "click chemistry". nih.govacs.orgmdpi.com These reactions form stable covalent bonds, such as triazoles, allowing for the precise attachment of the linker to molecules bearing a complementary alkyne or phosphine (B1218219) group. nih.govacs.org
The amide bond within the Azido-Amido-PEG8-t-butyl ester structure provides a robust and stable connection. Amide bonds are known for their exceptional stability, with a half-life of approximately 600 years in neutral solution at 25°C. nih.govnih.gov This inherent stability is due to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond. nih.gov This makes the amide linkage highly resistant to hydrolysis under physiological conditions, ensuring the integrity of the conjugate once formed. nih.govraineslab.com While enzymatic cleavage is possible, the amide bond is generally considered non-cleavable in typical bioconjugation applications. nih.govacs.org
The eight-unit polyethylene glycol (PEG8) chain serves multiple functions. Firstly, it acts as a hydrophilic spacer, which can significantly enhance the aqueous solubility of hydrophobic molecules it is attached to. broadpharm.comaxispharm.com This is a critical advantage when working with biomolecules or poorly soluble small-molecule drugs. axispharm.com Secondly, the PEG spacer provides flexibility and a defined distance between the two terminal functional groups, which can be crucial for reducing steric hindrance and allowing conjugated molecules to maintain their biological activity. chempep.comlifetein.com The defined length of the PEG8 chain allows for precise control over the spacing in the final conjugate. schem.jp PEGylation can also shield molecules from proteolytic enzymes and reduce immunogenicity. broadpharm.comlifetein.com
The t-butyl ester serves as a protecting group for a carboxylic acid functionality. libretexts.orgthieme-connect.com Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from participating in a reaction while another part of the molecule is being modified. libretexts.org The t-butyl ester is particularly useful because it is stable under a variety of conditions, including those that would cleave other types of esters. thieme-connect.comorganic-chemistry.org It can be selectively removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. libretexts.orgyoutube.com This allows for subsequent conjugation reactions, for example, by activating the carboxylic acid to react with an amine, forming another stable amide bond. biochempeg.com
Significance of Azido-Amido-PEG8-t-butyl Ester as a Versatile Chemical Building Block in Academic Research
The combination of these functional elements in a single molecule makes Azido-Amido-PEG8-t-butyl ester a highly valuable and versatile building block in academic and industrial research. It provides a platform for a sequential and controlled approach to synthesizing complex conjugates. For instance, the azide can be reacted first via click chemistry, followed by deprotection of the t-butyl ester and subsequent reaction of the resulting carboxylic acid. This strategic orthogonality allows for the construction of well-defined bioconjugates, antibody-drug conjugates (ADCs), and PROTACs (PROteolysis TArgeting Chimeras). biochempeg.comchemicalbook.combiochempeg.com Its use facilitates the development of novel therapeutic and diagnostic agents with tailored properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₅₀N₄O₁₁ |
| Molecular Weight | 594.70 g/mol |
| Appearance | Varies (often a solid or oil) |
| Solubility | Soluble in water and many organic solvents |
Note: Exact properties may vary slightly between suppliers.
Structure
2D Structure
Properties
Molecular Formula |
C26H50N4O11 |
|---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H50N4O11/c1-26(2,3)41-25(32)5-9-34-13-17-38-21-22-39-18-14-35-10-6-28-24(31)4-8-33-12-16-37-20-23-40-19-15-36-11-7-29-30-27/h4-23H2,1-3H3,(H,28,31) |
InChI Key |
GNQSEVYXBSAATE-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azido-Amido-PEG8-t-butyl ester |
Origin of Product |
United States |
Synthetic Strategies and Functionalization of Azido Amido Peg8 T Butyl Ester
De Novo Synthesis Methodologies for Azido-Amido-PEG8-t-butyl Ester
The de novo synthesis of a complex, precisely defined molecule like Azido-Amido-PEG8-t-butyl ester requires a multi-step, controlled approach. Methodologies focus on building the molecule sequentially to ensure the correct placement of each functional group and to maintain the defined length of the PEG chain.
The synthesis of monodisperse or discrete PEG (dPEG®) chains, as opposed to polydisperse polymers, is typically achieved through a stepwise organic synthesis. This approach involves the iterative addition of ethylene (B1197577) glycol units, often using a protecting group strategy to control chain growth.
One common strategy involves:
Initiation : Starting with a protected ethylene glycol monomer.
Elongation : A sequence of deprotection and coupling steps to add one or more ethylene glycol units at a time. For instance, an iterative coupling process can be used to build the PEG chain to the desired length of eight units.
Termination and Functionalization : Once the PEG8 chain is assembled, the terminal hydroxyl groups are converted into the desired functionalities. To create the necessary precursors for Azido-Amido-PEG8-t-butyl ester, one end of a PEG8 chain would be converted to an azide (B81097), often via a tosylate or mesylate intermediate followed by nucleophilic substitution with sodium azide. The other end would be prepared for amidation.
The amide bond provides greater hydrolytic stability compared to an ester linkage. Its integration into the molecular backbone is a critical step. This can be achieved through standard peptide coupling chemistry. A typical synthetic route would involve reacting a precursor molecule, such as an amino-PEG8-t-butyl ester, with an azido-functionalized acid.
The reaction sequence would be as follows:
Precursor Synthesis : Synthesis of two key intermediates: an amine-terminated PEG derivative and a carboxylic acid-terminated PEG derivative. For this specific molecule, one would synthesize an azido-acid and an amino-PEG-ester.
Amide Bond Formation : The azido-functionalized carboxylic acid is activated using a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester. This activated acid is then reacted with the amino-PEG8-t-butyl ester to form the stable amide bond.
This strategy ensures the amide linkage is formed efficiently under mild conditions, preserving the integrity of the terminal azide and t-butyl ester groups.
Post-Synthetic Modification and Derivatization Approaches for Azido-Amido-PEG8-t-butyl Ester
The primary utility of Azido-Amido-PEG8-t-butyl ester lies in its capacity for sequential, orthogonal functionalization. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be selectively revealed for further chemistry, while the azide group remains available for a separate reaction pathway.
The t-butyl ester is designed to be stable under many reaction conditions but can be selectively removed under acidic conditions to unmask the carboxylic acid. This is a crucial step for subsequent functionalization.
Common methods for deprotection include:
Trifluoroacetic Acid (TFA) : Treatment with a solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a standard and effective method for cleaving t-butyl esters.
Lewis Acids : Certain Lewis acids, such as zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃·7H₂O) with sodium iodide (NaI), can be used for selective deprotection under milder, non-aqueous conditions, which can be advantageous if other acid-sensitive groups are present.
| Reagent/System | Typical Conditions | Key Advantages |
|---|---|---|
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | High efficiency, well-established protocol |
| Aqueous Phosphoric Acid | Aqueous H₃PO₄ | Mild, environmentally benign |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in Dichloromethane (DCM) | Chemoselective, useful in presence of other acid-labile groups |
| CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Mild, selective cleavage while preserving N-Boc groups |
Once the carboxylic acid is deprotected, it can be functionalized using a variety of methods that are orthogonal to the azide group. This means the carboxylic acid can be reacted without affecting the azide, which can be used later in a separate "click chemistry" step.
A primary strategy involves activating the carboxylic acid to react with primary amines:
Activation : The carboxylic acid is converted into a more reactive intermediate. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester using EDC and NHS. This reaction is typically performed under mild pH conditions (pH 7-9).
Amine Coupling : The resulting NHS ester readily reacts with primary amines on biomolecules (like the side chain of lysine) or other linkers to form a new, stable amide bond.
This two-step process allows for the covalent attachment of the PEG linker to a wide range of substrates, such as proteins, peptides, or surfaces functionalized with amines. The azide group remains available for a subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.
Analytical Methodologies for Characterization and Purity Assessment in Academic Synthesis
Rigorous characterization is essential to confirm the identity, structure, and purity of a well-defined molecule like Azido-Amido-PEG8-t-butyl ester and its subsequent conjugates. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation.
¹H NMR : Allows for the integration of proton signals to confirm the number of ethylene glycol repeating units. The chemical shifts of the protons adjacent to the azide, amide, and t-butyl ester groups provide confirmation of the structure. For large polymers, it is important to correctly assign the ¹³C coupled ¹H peaks to accurately determine molecular weight and conjugation efficacy.
¹³C NMR : Provides information on the carbon backbone and confirms the presence of the carbonyl carbons in the amide and ester groups.
Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to determine the precise molecular weight of the compound, confirming its monodispersity and identity.
Chromatography : High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are critical for assessing purity.
HPLC : Reversed-phase HPLC can separate the target compound from starting materials and impurities, providing a quantitative measure of purity.
SEC : This technique is used to confirm the narrow molecular weight distribution (polydispersity) of the PEG linker. For PEG reagents that lack a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) can be used alongside HPLC for accurate quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the characteristic vibrational frequencies of the key functional groups, such as the strong azide stretch (~2100 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the ester C=O stretch (~1730 cm⁻¹).
| Technique | Information Obtained | Typical Application |
|---|---|---|
| ¹H and ¹³C NMR | Detailed structural confirmation, PEG chain length, functional group presence | Primary structure verification |
| Mass Spectrometry (ESI, MALDI) | Precise molecular weight, confirmation of monodispersity | Identity and molecular weight verification |
| HPLC (RP-HPLC) | Purity assessment, separation from impurities | Quantitative purity analysis |
| FTIR Spectroscopy | Functional group identification (azide, amide, ester) | Confirmation of functionalization |
Reactivity Profiles and Bioorthogonal Ligation Mechanisms of Azido Amido Peg8 T Butyl Ester
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-Amido-PEG8-t-butyl Ester
The azide (B81097) moiety of Azido-Amido-PEG8-t-butyl ester is readily available for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. wikipedia.org This reaction facilitates the efficient and specific formation of a stable 1,2,3-triazole ring, linking the PEG chain to a molecule bearing a terminal alkyne. axispharm.comnih.gov
Reaction Kinetics and Mechanistic Considerations in CuAAC
The CuAAC reaction is renowned for its favorable kinetics, proceeding rapidly under mild, often aqueous conditions. researchgate.net The mechanism is not a true concerted cycloaddition but a stepwise process mediated by a copper(I) catalyst. acs.org The process is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide group of the Azido-Amido-PEG8-t-butyl ester. acs.org This is followed by cyclization and subsequent protonolysis to release the triazole product and regenerate the catalyst.
The reaction rate is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition. acs.org To ensure the catalytic cycle's efficiency, the copper(I) oxidation state must be maintained. This is typically achieved by generating Cu(I) in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. wikipedia.org The use of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), is also common to enhance catalyst stability and prevent oxidative side reactions, particularly in biological contexts. wikipedia.orgnih.gov
| Component | Function in CuAAC |
| Azido-Amido-PEG8-t-butyl ester | Azide-containing reactant |
| Alkyne-functionalized molecule | Terminal alkyne reactant |
| Copper(II) source (e.g., CuSO₄) | Precursor to the active catalyst |
| Reducing agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) state |
| Ligand (e.g., TBTA) | Stabilizes the Cu(I) catalyst and accelerates the reaction |
Scope of Alkyne Counterparts for Triazole Linkage Formation
A major advantage of the CuAAC reaction is its broad scope and functional group tolerance. The Azido-Amido-PEG8-t-butyl ester can be conjugated to a wide array of molecules that have been functionalized with a terminal alkyne. This includes, but is not limited to:
Biomolecules: Peptides, proteins, nucleic acids, and carbohydrates containing or modified to contain a terminal alkyne.
Small Molecules: Drugs, fluorophores, and biotin (B1667282) tags for detection and labeling purposes.
Polymers and Surfaces: For the creation of functionalized materials, hydrogels, or for surface modification. nih.gov
The reaction's specificity ensures that the azide and alkyne groups react exclusively with each other, leaving other functional groups within the molecules unaffected.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-Amido-PEG8-t-butyl Ester
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative for ligating Azido-Amido-PEG8-t-butyl ester. This reaction relies on using a strained cyclooctyne (B158145) instead of a terminal alkyne, which possesses high intrinsic reactivity toward azides without the need for a metal catalyst. mdpi.com
Design and Reactivity of Strained Cyclooctyne Partners (e.g., DBCO, BCN)
The reactivity in SPAAC is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition. mdpi.com Several generations of cyclooctynes have been developed to optimize reaction kinetics and stability. Two widely used examples are:
Dibenzocyclooctyne (DBCO): DBCO contains two fused aromatic rings, which contribute to its high strain and reactivity. It reacts rapidly with azides to form a stable triazole linkage. biochempeg.com DBCO is known for its high stability and is a common choice for copper-free click chemistry.
Bicyclo[6.1.0]nonyne (BCN): BCN is another highly strained and reactive cyclooctyne. It often exhibits excellent reaction kinetics and is valued for its relatively small size and biocompatibility. biochempeg.com
The reaction of the azide on Azido-Amido-PEG8-t-butyl ester with these strained alkynes proceeds efficiently under physiological conditions, forming a stable covalent bond. nih.gov
Advantages of Copper-Free Click Chemistry in Bioconjugation Contexts
The elimination of the copper catalyst is the primary advantage of SPAAC, especially in biological applications. biochempeg.com Key benefits include:
Biocompatibility: The cytotoxicity associated with copper catalysts is avoided, making SPAAC ideal for use in living cells, tissues, and whole organisms. biochempeg.combiochempeg.com
Simplified Workflow: The reaction protocol is simplified as there is no need to add a catalyst, reducing agent, or ligands.
Protection of Biomolecules: Sensitive biological macromolecules, such as proteins and oligonucleotides, are protected from potential damage caused by copper-induced reactive oxygen species. researchgate.net
These features make SPAAC an invaluable tool for applications like cell-surface labeling, in vivo imaging, and the synthesis of complex bioconjugates where cell viability and molecular integrity are paramount. mdpi.combiochempeg.com
| Ligation Method | Key Feature | Catalyst Required | Primary Advantage |
| CuAAC | Reaction between an azide and a terminal alkyne | Copper(I) | Fast kinetics, broad alkyne scope |
| SPAAC | Reaction between an azide and a strained cyclooctyne | None | Biocompatibility (copper-free), ideal for live systems |
Amide Bond Formation via Carboxylic Acid Derivatization from Azido-Amido-PEG8-t-butyl Ester Precursors
The t-butyl ester group on the Azido-Amido-PEG8-t-butyl ester serves as a protecting group for a carboxylic acid. This allows the azide functionality to be used in a ligation reaction first. Subsequently, the t-butyl group can be removed to expose the carboxylic acid, which can then be used for standard amide bond formation.
The deprotection is typically achieved under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). This selectively cleaves the t-butyl ester, leaving the PEG chain, amide, and the newly formed triazole (from a previous click reaction) intact.
Once the free carboxylic acid is available, it can be coupled with a primary or secondary amine to form a stable amide bond. This reaction generally requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Standard coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. EDC is often preferred for biological applications due to its water solubility.
Additives: To improve efficiency and reduce side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. These react with the activated carboxylate to form a more stable intermediate that then reacts cleanly with the amine. nih.gov
This two-step process of deprotection followed by amide coupling allows the Azido-Amido-PEG8-t-butyl ester to act as a versatile linker for constructing complex molecular architectures, such as antibody-drug conjugates or targeted imaging agents.
Other Potential Ligation Chemistries for Azido-Amido-PEG8-t-butyl Ester
While the azide moiety of Azido-Amido-PEG8-t-butyl ester is predominantly utilized in copper-catalyzed or strain-promoted alkyne-alkyne cycloadditions (CuAAC and SPAAC) and the Staudinger ligation, its inherent chemical reactivity allows for participation in a broader range of transformations. sigmaaldrich.comsigmaaldrich.com These alternative ligation chemistries, though less common in bioorthogonal applications, offer different reactivity profiles and can result in unique chemical linkages. Exploring these pathways can open new avenues for bioconjugation strategies.
Photo-induced Ligation via Nitrene Formation
Organic azides, particularly aryl azides, are known to be photoactive precursors that can be converted into highly reactive nitrene intermediates upon UV irradiation (typically 250–400 nm), releasing nitrogen gas. rsc.orgsu.se This photochemical transformation provides a method for light-triggered covalent modification. chimia.ch The generated singlet nitrene is a highly reactive species that can undergo a variety of reactions to form stable covalent bonds, including:
C-H insertion: Reaction with carbon-hydrogen bonds.
N-H insertion: Reaction with amines.
O-H insertion: Reaction with alcohols or water.
Addition to double bonds: Reaction with alkenes to form aziridines.
This photo-induced reactivity has been harnessed for protein labeling and the synthesis of functionalized biomolecules. rsc.org For Azido-Amido-PEG8-t-butyl ester, this pathway could theoretically be initiated by UV light, allowing for non-specific or proximity-based labeling of target molecules in its immediate vicinity. The process can also be facilitated by photocatalysis, using organic dyes to enable the reaction with visible light, which is more biocompatible. rsc.org
[3+2] Cycloaddition with Nitriles to Form Tetrazoles
The azide functional group can undergo a 1,3-dipolar cycloaddition with nitriles to form 5-substituted 1H-tetrazoles. This reaction is typically catalyzed by zinc or other Lewis acids and often requires heating. organic-chemistry.org The process is versatile, accommodating a wide range of nitrile substrates, including aromatic and alkyl nitriles. organic-chemistry.org Utilizing water as a solvent can offer a more environmentally friendly and safer alternative to traditional organic solvents. organic-chemistry.org This ligation strategy would result in a stable, aromatic tetrazole ring linking the PEG linker to a nitrile-containing molecule.
Inverse-Electron-Demand Azide Cycloadditions
In typical azide-alkyne cycloadditions, the reaction proceeds through an interaction where the highest occupied molecular orbital (HOMO) of the azide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (the alkyne). acs.org However, the reactivity can be inverted. In inverse-electron-demand reactions, the LUMO of the azide interacts with the HOMO of the dipolarophile. This is facilitated by using electron-deficient azides (e.g., sulfonyl, acyl, or perfluoroaryl azides) and electron-rich dipolarophiles like enamines or enolates. acs.org While the alkyl azide in Azido-Amido-PEG8-t-butyl ester is not inherently electron-deficient, this principle highlights a broader scope of potential reaction partners beyond simple alkynes.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
A significant alternative to the well-known copper-catalyzed "click" reaction is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). blogspot.comwikipedia.org Unlike CuAAC, which exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes, RuAAC reactions typically yield the 1,5-disubstituted regioisomer. wikipedia.orgnih.gov A key advantage of the ruthenium-catalyzed approach is its ability to utilize both terminal and internal alkynes as substrates, broadening the scope of potential reaction partners. wikipedia.org The proposed mechanism does not involve ruthenium acetylides but proceeds through a ruthenacycle intermediate formed by oxidative coupling of the azide and alkyne. blogspot.comwikipedia.org
The table below summarizes these potential alternative ligation chemistries for the azide group.
| Ligation Chemistry | Reaction Partner | Resulting Linkage | Key Conditions |
| Photo-induced Ligation | C-H, N-H, O-H bonds, Alkenes | C-N, N-N, O-N bonds, Aziridine | UV light (250-400 nm) or visible light with photocatalyst |
| [3+2] Cycloaddition | Nitriles | Tetrazole Ring | Zinc salt catalyst, heat, often in aqueous solution |
| Inverse-Electron-Demand Cycloaddition | Electron-rich alkenes (e.g., enamines) | Triazoline (may rearrange) | Requires an electron-deficient azide |
| Ruthenium-Catalyzed Cycloaddition (RuAAC) | Terminal or Internal Alkynes | 1,5-disubstituted 1,2,3-triazole | Ruthenium catalyst (e.g., Cp*RuCl) |
Applications of Azido Amido Peg8 T Butyl Ester in Advanced Chemical Biology and Materials Science
Bioconjugation Strategies Utilizing Azido-Amido-PEG8-t-butyl Ester
The design of Azido-Amido-PEG8-t-butyl ester allows for precise and efficient modification of biomolecules. The azide (B81097) group serves as a handle for bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comaxispharm.com These reactions are highly specific and proceed with high efficiency in aqueous environments, making them ideal for biological applications. The PEG8 spacer enhances the water solubility of the molecule and the resulting conjugates, while also providing spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity. axispharm.com The t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications, offering an orthogonal strategy for creating more complex structures. axispharm.com
Functionalization of Oligonucleotides and Nucleic Acids
The functionalization of oligonucleotides and nucleic acids is crucial for applications in diagnostics, therapeutics, and nanotechnology. Azido-Amido-PEG8-t-butyl ester can be used to modify these molecules, typically by reacting its azide group with an alkyne-modified oligonucleotide. These alkyne-modified nucleic acids can be synthesized using standard phosphoramidite chemistry. The resulting PEGylated oligonucleotides often exhibit improved properties, such as enhanced solubility and resistance to nuclease degradation.
Furthermore, after deprotection of the t-butyl ester, the resulting carboxylic acid can be used to attach other functional molecules, such as fluorescent dyes, quenchers, or targeting ligands. This dual functionality makes Azido-Amido-PEG8-t-butyl ester a valuable building block for creating sophisticated nucleic acid-based probes and therapeutic agents.
Design of Modular Assemblies for Complex Biomolecular Architectures
The concept of modular assembly, where well-defined building blocks are connected in a controlled manner, is a powerful approach for creating large and complex biomolecular structures. nih.gov Azido-Amido-PEG8-t-butyl ester, with its orthogonal reactive groups, is well-suited for such strategies. For instance, a protein can be functionalized with an alkyne, and another biomolecule (e.g., a peptide or another protein) can be modified with the azide group of the linker. These two components can then be "clicked" together via CuAAC or SPAAC.
The deprotection of the t-butyl ester provides an additional handle for further functionalization, allowing for the creation of multi-component systems. This modular approach, facilitated by versatile linkers like Azido-Amido-PEG8-t-butyl ester, enables the construction of precisely defined architectures for applications in areas such as enzyme cascades, targeted drug delivery, and the development of novel biomaterials. rsc.org
Role in the Engineering of Advanced Drug Delivery Systems
The development of effective drug delivery systems is a major focus of pharmaceutical research. The properties of a drug carrier, such as its solubility, biocompatibility, and ability to reach the target site, are critical for its therapeutic efficacy. Azido-Amido-PEG8-t-butyl ester plays a significant role in the design and engineering of such systems.
Design of PEGylated Nanoparticles for Enhanced Solubility and Biocompatibility
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule or nanoparticle, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govresearchgate.net Coating nanoparticles with PEG can shield them from the immune system, leading to prolonged circulation times and reduced clearance by the mononuclear phagocyte system. nih.govresearchgate.net
Azido-Amido-PEG8-t-butyl ester can be used to functionalize the surface of nanoparticles. For example, nanoparticles can be prepared with alkyne groups on their surface, which can then be reacted with the azide of the linker. The hydrophilic PEG8 chains then form a protective layer around the nanoparticle, enhancing its stability in biological fluids and improving its biocompatibility. researchgate.net This strategy has been employed in the development of various nanoparticle-based drug delivery systems, including liposomes and polymeric nanoparticles, for the delivery of small molecule drugs, proteins, and nucleic acids. nih.gov
Table 2: Properties Enhanced by Nanoparticle PEGylation
| Property | Effect of PEGylation |
| Circulation Time | Increased |
| Immunogenicity | Reduced |
| Solubility | Increased |
| Stability | Increased |
| Biocompatibility | Improved |
Development of Linkers for Targeted Delivery System Constructs
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing its efficacy and reducing off-target side effects. This is often achieved by conjugating the drug or its carrier to a targeting ligand, such as an antibody or a peptide, that specifically binds to receptors on the surface of target cells.
Azido-Amido-PEG8-t-butyl ester is an ideal linker for constructing such targeted delivery systems. biochempeg.com Its azide group can be used to attach the linker to an alkyne-modified drug or nanoparticle. Following deprotection of the t-butyl ester, the resulting carboxylic acid can be activated and reacted with an amine group on the targeting ligand. The PEG8 spacer provides flexibility and ensures that the targeting ligand remains accessible for binding to its receptor. This approach has been instrumental in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. biochempeg.combiochempeg.com
Surface Functionalization and Interface Engineering
The ability to tailor the chemical and physical properties of surfaces at the molecular level is paramount for the development of advanced biomaterials and analytical devices. Azido-Amido-PEG8-t-butyl ester serves as a versatile tool for such surface modifications, enabling the covalent attachment of biomolecules and polymers to various substrates.
Modification of Biosensor Surfaces for Enhanced Selectivity and Sensitivity
In the realm of biosensors, the precise immobilization of capture probes (e.g., antibodies, nucleic acids, or enzymes) on the sensor surface is critical for achieving high selectivity and sensitivity. Azido-Amido-PEG8-t-butyl ester facilitates a two-step functionalization strategy for this purpose.
First, the t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid. This carboxyl group can then be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with amine groups present on a pre-functionalized sensor surface (e.g., silica or gold surfaces modified with aminosilanes). This initial step coats the surface with a layer of molecules presenting outward-facing azide groups.
Subsequently, an alkyne-modified biological recognition element can be covalently attached to the azide-functionalized surface via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. The hydrophilic PEG8 spacer plays a crucial role in this context by extending the capture probe away from the surface, thereby improving its accessibility to the target analyte and minimizing non-specific interactions that could lead to false signals.
Table 1: Surface Modification Strategy for Biosensors
| Step | Reagent/Process | Purpose |
|---|---|---|
| 1 | Acidic deprotection of t-butyl ester | Exposes the carboxylic acid group. |
| 2 | EDC/NHS chemistry | Activates the carboxyl group for amide bond formation. |
| 3 | Reaction with amine-functionalized surface | Covalently attaches the linker to the biosensor surface. |
This controlled, oriented immobilization of biomolecules enhances the sensor's performance by ensuring that the active sites of the capture probes are available for binding, thus increasing both the selectivity and sensitivity of the assay.
Engineering of Biomaterial Surfaces to Reduce Non-Specific Interactions
A major challenge in the application of biomaterials in physiological environments is the non-specific adsorption of proteins and other biomolecules, which can lead to biofouling, immune responses, and loss of device function. The hydrophilic and flexible nature of the polyethylene glycol (PEG) chain is well-established in its ability to resist protein adsorption.
Azido-Amido-PEG8-t-butyl ester can be used to create dense "brushes" of PEG chains on biomaterial surfaces. Similar to the process for biosensor modification, the linker can be attached to the material surface via its carboxyl end (after deprotection). The terminal azide groups can then be used to either initiate polymerization of other monomers to create a dense polymer brush or to click on other PEG molecules, further increasing the density of the passivating layer. This PEGylated surface creates a hydration layer that acts as a physical and energetic barrier to protein adsorption, significantly reducing non-specific interactions and improving the biocompatibility of the material.
Preparation of Functionalized Polymeric Materials and Hydrogels
Azido-Amido-PEG8-t-butyl ester is a valuable component in the synthesis of functionalized polymeric materials and hydrogels with tailored properties. Its bifunctional nature allows it to act as a crosslinker or as a pendant group to introduce specific functionalities into a polymer network.
For instance, the deprotected carboxylic acid can be co-polymerized with other monomers to form a polymer backbone. This results in a polymer chain decorated with azide-terminated PEG8 side chains. These azide groups can then be used for post-polymerization modification via click chemistry. This approach allows for the introduction of a wide range of functionalities, such as peptides, growth factors, or therapeutic agents, onto the polymer scaffold in a highly specific and efficient manner.
In hydrogel formation, this linker can be incorporated into the hydrogel network. The hydrophilic PEG8 component contributes to the water-swelling capacity of the hydrogel, a key property for many biomedical applications such as drug delivery and tissue engineering. The azide groups within the hydrogel matrix provide reactive handles for the covalent attachment of bioactive molecules, enabling the creation of "smart" hydrogels that can interact with biological systems in a controlled way.
Application in Proteomics Research and Molecular Probe Development
The ability to specifically label and detect proteins and other biomolecules is fundamental to understanding complex biological processes. Azido-Amido-PEG8-t-butyl ester provides a versatile platform for the development of tools for proteomics and molecular imaging.
Labeling and Enrichment of Proteins for Analytical Investigations
In proteomics, the identification and quantification of proteins within complex biological samples is a key objective. Azido-Amido-PEG8-t-butyl ester can be utilized to create affinity tags for the selective enrichment of proteins of interest.
For example, a small molecule inhibitor or a substrate analog targeting a specific protein or enzyme class can be modified with an alkyne group. In parallel, the Azido-Amido-PEG8-t-butyl ester's carboxyl group (after deprotection) can be conjugated to a solid support, such as agarose or magnetic beads. The alkyne-modified probe can then be incubated with a cell lysate. The target protein that binds to the probe can then be selectively captured on the azide-functionalized beads via a click reaction. The PEG8 spacer helps to bridge the interaction between the protein-probe complex and the solid support. After washing away non-specifically bound proteins, the enriched target proteins can be eluted and identified by mass spectrometry.
Table 2: Protein Enrichment Workflow
| Step | Description |
|---|---|
| 1 | An alkyne-modified affinity probe is incubated with a complex protein sample. |
| 2 | The probe selectively binds to its target protein(s). |
| 3 | The protein-probe complex is captured on a solid support functionalized with Azido-Amido-PEG8-t-butyl ester via click chemistry. |
| 4 | Non-specifically bound proteins are washed away. |
Construction of Chemical Probes for Investigating Biological Pathways
Molecular probes are essential tools for visualizing and studying biological processes in living systems. Azido-Amido-PEG8-t-butyl ester can serve as a central building block in the modular synthesis of such probes.
The general strategy involves the synthesis of a probe with multiple functional domains. For instance, a targeting ligand that directs the probe to a specific cell type or subcellular location can be attached to one end of the molecule. A reporter molecule, such as a fluorophore or a biotin (B1667282) tag, can be attached to the other end. Azido-Amido-PEG8-t-butyl ester can act as the linker connecting these components.
The synthesis would involve, for example, reacting the deprotected carboxyl group of the linker with an amine-containing targeting ligand. The azide group would then be available to react with an alkyne-modified fluorophore via click chemistry. The resulting chemical probe would possess the desired targeting and reporting functions, connected by the flexible and biocompatible PEG8 spacer. This modular approach allows for the rapid generation of a variety of probes for different biological targets by simply swapping the targeting ligand or the reporter molecule.
Contributions to Combinatorial Chemistry and Synthesis of Compound Libraries
The architecture of Azido-Amido-PEG8-t-butyl ester provides two orthogonal reactive handles, a prerequisite for the stepwise and controlled assembly of molecular libraries. The azide group serves as a versatile functional group for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility. The t-butyl ester, on the other hand, masks a carboxylic acid, which can be deprotected under acidic conditions to allow for standard amide bond formation with a wide array of amine-containing building blocks.
The PEG8 spacer, consisting of eight ethylene (B1197577) glycol units, imparts several advantageous properties. It enhances the solubility of the growing compound library in a variety of solvents, which is crucial for both solid-phase and solution-phase synthesis. Furthermore, the flexibility of the PEG chain can improve the accessibility of the reactive termini, facilitating efficient reactions during the library synthesis and subsequent screening against biological targets.
A prime application of this linker is in the generation of "one-bead-one-compound" (OBOC) libraries. In this powerful technique, a solid support, typically a resin bead, is used as the platform for synthesis. The "split-and-pool" synthesis strategy allows for the creation of vast libraries where each bead displays a unique chemical entity.
The synthesis of a hypothetical peptide-based library using Azido-Amido-PEG8-t-butyl ester on a solid support illustrates its utility. The linker can be initially attached to an amino-functionalized resin via its carboxyl group (after deprotection of the t-butyl ester). Subsequently, a diverse set of building blocks can be added in a stepwise fashion. For instance, a collection of amino acids can be coupled to the newly exposed amine. Following this, the azide functionality can be utilized to introduce another layer of diversity, for example, by reacting the library with a panel of alkyne-containing molecules via click chemistry.
Table 1: Building Blocks for a Hypothetical Combinatorial Library Synthesis
| Building Block Type | Examples | Reaction Chemistry |
| Amino Acids | Alanine, Glycine, Phenylalanine, Lysine, Aspartic Acid | Amide bond formation |
| Alkyne-modified Scaffolds | Propargylamine, 4-Ethynylaniline, 3-Ethynylbenzoic acid | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
The resulting library would consist of a multitude of distinct compounds, each anchored to a single bead. These libraries can then be screened against biological targets, such as proteins or cells, to identify "hit" compounds with desired activities. The structure of the hit compound can then be determined by analyzing the single bead to which it is attached.
The versatility of Azido-Amido-PEG8-t-butyl ester extends to the synthesis of DNA-encoded libraries (DELs). In this technology, each unique chemical compound is tagged with a unique DNA barcode. The azide group of the linker can be used to attach the initial chemical scaffold to a DNA oligonucleotide, while the protected carboxyl group allows for the subsequent combinatorial elaboration of the scaffold. The resulting library, containing millions or even billions of DNA-tagged compounds, can be screened in a single experiment.
Emerging Research Directions and Future Prospects of Azido Amido Peg8 T Butyl Ester
Integration of Azido-Amido-PEG8-t-butyl Ester into Multi-Arm and Branched PEG Architectures
The linear structure of Azido-Amido-PEG8-t-butyl ester serves as a fundamental component for the synthesis of more complex, non-linear polyethylene (B3416737) glycol (PEG) structures. The presence of two distinct functional groups allows for its use in convergent or divergent synthetic strategies to create multi-arm and branched PEG architectures. These sophisticated structures offer advantages over linear PEGs, including a more compact size, lower viscosity, and a higher density of functional groups.
In a convergent approach, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a multifunctional core. The azide (B81097) termini of these assembled arms are then available for subsequent conjugation to biomolecules or surfaces. Conversely, in a divergent strategy, a central core can be functionalized with multiple copies of a molecule that can react with the azide group of Azido-Amido-PEG8-t-butyl ester, leading to a branched structure with terminal t-butyl ester groups. These can then be deprotected for further functionalization.
An example of a related multi-arm PEG reagent is N-bis(Azido-PEG8)-N-(PEG8-t-butyl ester), a 3-arm PEG that contains two azide groups and one t-butyl ester. broadpharm.com This highlights the utility of the azido-PEG-ester motif in constructing branched structures. The synthesis of multi-arm PEGs is a well-established field, with various initiators like glycerol, pentaerythritol (B129877), and oligomeric pentaerythritol being used to create 3, 4, 6, and 8-arm structures. google.com The integration of Azido-Amido-PEG8-t-butyl ester into these systems would provide a straightforward method to introduce azide functionality for subsequent "click" chemistry applications.
Table 1: Comparison of Linear vs. Multi-Arm PEG Architectures
| Feature | Linear PEG | Multi-Arm and Branched PEG |
| Structure | Single polymer chain | Multiple polymer chains radiating from a central core |
| Hydrodynamic Volume | Larger | More compact for a given molecular weight |
| Viscosity | Higher | Lower in solution |
| Functional Group Density | Two terminal groups | Multiple terminal groups |
| Applications | PEGylation, drug delivery | Hydrogels, multi-valent drug delivery, tissue engineering acs.orgnews-medical.net |
Exploration of Novel Bioorthogonal Reaction Partners and Systems
The azide group of Azido-Amido-PEG8-t-butyl ester is a versatile handle for bioorthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native biochemical processes. nih.gov The most common reaction partners for azides are alkynes, participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.com
While these "click chemistry" reactions are highly efficient, research is continuously seeking novel bioorthogonal reaction partners to expand the toolkit of chemical biologists. biochempeg.com This includes the exploration of reactions with different kinetics, specificities, and reaction conditions.
Future research directions in this area for azido-PEG linkers include:
Phosphine-mediated ligations: The Staudinger ligation, one of the earliest bioorthogonal reactions, involves the reaction of an azide with a phosphine (B1218219) to form an amide bond. nih.gov While it has slower kinetics compared to click chemistry, it offers an alternative conjugation strategy. acs.org
Reactions with other strained systems: Beyond cyclooctynes, other strained molecules could potentially react with azides in a bioorthogonal manner.
Photo-activatable reactions: The development of light-induced bioorthogonal reactions would offer temporal and spatial control over conjugation.
The choice of bioorthogonal reaction can be critical for specific applications. For instance, the cytotoxicity of the copper catalyst in CuAAC limits its use in living cells, making SPAAC a more suitable choice for in vivo studies. chempep.com
Table 2: Overview of Common Bioorthogonal Reactions for Azides
| Reaction | Reaction Partner | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High reaction rate, requires a copper catalyst. chempep.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., BCN, DBCO) | Copper-free, suitable for live-cell applications. chempep.combiochempeg.com |
| Staudinger Ligation | Phosphine | Forms an amide bond, catalyst-free, slower kinetics. nih.govacs.org |
Development of Advanced Methodologies for Controlled Assembly of Complex Molecular Systems
The dual functionality of Azido-Amido-PEG8-t-butyl ester is a key feature for the controlled, stepwise assembly of complex molecular systems. The orthogonal nature of the azide and the protected carboxylic acid allows for sequential reactions, enabling the precise construction of well-defined nanostructures.
The t-butyl ester group is sensitive to acidic conditions, allowing for its selective removal without affecting the azide group. This deprotection step can be used to trigger a subsequent reaction, such as the attachment of another molecule or the initiation of a self-assembly process. This stimuli-responsive behavior is highly desirable for the creation of "smart" materials that can respond to changes in their environment.
Potential applications of this controlled assembly include:
Dendrimer synthesis: Azido-Amido-PEG8-t-butyl ester can be used as a building block for the generation-by-generation synthesis of dendrimers, which are highly branched, monodisperse macromolecules. chemrxiv.orgarchivepp.com
Surface functionalization of nanoparticles: The linker can be used to attach to the surface of nanoparticles, with the azide group available for the conjugation of targeting ligands or therapeutic agents. nih.govnih.gov
Formation of hydrogels: By creating multi-arm PEGs with this linker, subsequent cross-linking through the azide groups can lead to the formation of hydrogels with potential applications in drug delivery and tissue engineering. news-medical.net
Future Trajectories in Chemical Biology and Material Science Applications Utilizing Azido-Amido-PEG8-t-butyl Ester
The unique properties of Azido-Amido-PEG8-t-butyl ester are expected to drive future innovations in both chemical biology and material science. The ability to create well-defined, functionalized macromolecules will continue to be a major area of research.
In chemical biology , the future applications will likely focus on:
Advanced Drug Delivery Systems: The development of multi-arm PEG-drug conjugates with high drug loading and specific targeting capabilities. Multi-arm heterobifunctional PEGs are already being explored for antibody-drug conjugates (ADCs). jenkemusa.comjenkemusa.com
PROTACs and Molecular Glues: The precise control over linker length and functionality offered by this molecule is valuable for the design of proteolysis-targeting chimeras (PROTACs) and other small molecule degraders. precisepeg.com
Biomimetic Systems: The construction of synthetic compartments and surfaces that mimic biological structures and functions. mdpi.com
In material science , future research is expected to leverage this linker for:
Stimuli-Responsive Materials: The creation of materials that can change their properties in response to pH, light, or specific biomolecules.
Self-Healing Materials: The incorporation of reversible bioorthogonal linkages could lead to the development of materials that can autonomously repair damage.
Advanced Coatings and Surfaces: The functionalization of surfaces to control protein adsorption, cell adhesion, and other biological interactions.
As the fields of nanotechnology and personalized medicine advance, the demand for versatile and precisely engineered molecular building blocks like Azido-Amido-PEG8-t-butyl ester is expected to grow, opening up new frontiers in research and development. universci.comnih.gov
Q & A
Q. What is the role of the PEG8 spacer in Azido-Amido-PEG8-t-butyl ester, and how does it influence solubility in aqueous vs. organic solvents?
The PEG8 spacer enhances solubility in aqueous environments due to its hydrophilic ethylene oxide units, while the t-butyl ester group provides hydrophobicity for organic phase compatibility. This balance allows the compound to act as a bifunctional linker in heterogenous reaction systems (e.g., aqueous/organic interfaces). To verify solubility, researchers should perform phase-partitioning experiments using solvents like water, DMSO, or THF, followed by UV-Vis or HPLC quantification .
Q. How can I confirm the successful synthesis of Azido-Amido-PEG8-t-butyl ester, and what analytical techniques are recommended?
Synthesis can be validated via:
Q. What are the best practices for storing Azido-Amido-PEG8-t-butyl ester to prevent degradation?
Store lyophilized powder at ≤ -20°C in airtight, light-protected containers. For short-term use, dissolve in anhydrous DMSO or DMF, aliquot to avoid freeze-thaw cycles, and use within 48 hours. Monitor purity via HPLC before critical experiments .
Advanced Research Questions
Q. How can I optimize reaction conditions for conjugating Azido-Amido-PEG8-t-butyl ester to alkyne-functionalized biomolecules via click chemistry?
Use a Taguchi experimental design to test variables:
Q. How should I address batch-to-batch variability in Azido-Amido-PEG8-t-butyl ester purity, and what QC measures are critical for sensitive assays?
Variability arises from residual solvents, unreacted intermediates, or PEG chain length discrepancies. Implement:
Q. What strategies can resolve contradictory data when t-butyl ester deprotection yields inconsistent amide bond formation?
Contradictions may stem from incomplete deprotection (hydrolysis) or side reactions. Troubleshoot using:
- pH Control : Deprotect with TFA (95% v/v, 2 hrs, 0°C) to minimize side reactions.
- MALDI-TOF : Confirm deprotection by monitoring mass shift (-C₄H₈, Δm/z = -56.06).
- Competitive Assays : Compare reaction kinetics with control esters (e.g., methyl or benzyl esters) .
Q. How do I design a study to evaluate the impact of PEG8 chain length on in vivo pharmacokinetics when using this compound as a drug conjugate?
- Animal Models : Administer PEG8 vs. shorter/longer PEG analogs conjugated to a model drug (e.g., fluorescein).
- LC-MS/MS : Measure plasma half-life, clearance rates, and tissue distribution.
- Statistical Models : Use nonlinear regression (e.g., two-compartment model) to correlate PEG length with bioavailability .
Methodological Guidelines
- Data Analysis : Apply Grubbs’ test to identify outliers in reaction yield datasets.
- Safety Protocols : Use respirators and impervious gloves when handling azides (risk of explosive decomposition) .
- Ethical Compliance : For in vivo studies, justify sample sizes via power analysis and adhere to institutional ethics guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
